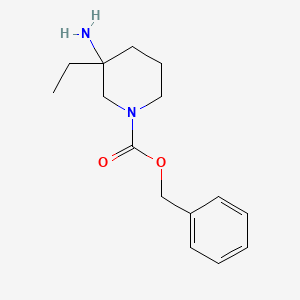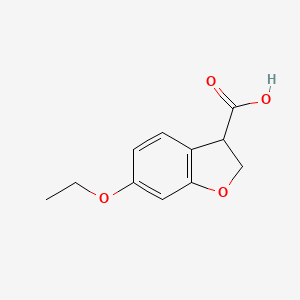![molecular formula C12H21NO3 B6604870 tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate CAS No. 2010099-83-7](/img/structure/B6604870.png)
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate, also known as tert-butyl cyclopropylcarbamate, is an organocarbamate compound derived from cyclopropylmethyl carbamate and tert-butyl alcohol. It is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 159°C. It is soluble in water and has a wide range of uses in the scientific community.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has a wide range of applications in the scientific community. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of peptides, and as a catalyst in the hydrolysis of amides.
Wirkmechanismus
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is an organocarbamate compound, which means it contains both an organic group and a carbamate group. The organic group is this compound and the carbamate group is cyclopropylmethyl. The carbamate group is responsible for the compound’s reactivity, as it can act as a nucleophile in organic reactions.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some effects on the body. In animal studies, it has been shown to reduce inflammation and to have antibacterial and antifungal properties. It has also been shown to have some effect on the metabolism, as it has been shown to increase the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in water and can be used in a wide range of reactions. However, its reactivity can be unpredictable, and it can react with other compounds in the reaction mixture.
Zukünftige Richtungen
Given the wide range of applications of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate N-[(1-propanoylcyclopropyl)methyl]carbamate, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, its potential use as a drug, and its potential use in the synthesis of novel organic compounds. Additionally, further research could be conducted on its reactivity, as well as its potential use as a catalyst in the synthesis of polymers. Other potential directions include its use in the synthesis of peptides and its potential use as a ligand in coordination chemistry.
Synthesemethoden
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate can be synthesized from cyclopropylmethyl carbamate and this compound alcohol. The reaction takes place in a solvent such as acetonitrile or dimethylsulfoxide, and is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide. The reaction is exothermic and is typically conducted at room temperature.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKJUUAQSDSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)


![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
